molecular formula C10H9NO3S B1605731 7-Aminonaphthalene-2-sulphonic acid CAS No. 494-44-0

7-Aminonaphthalene-2-sulphonic acid

Cat. No. B1605731
CAS RN: 494-44-0
M. Wt: 223.25 g/mol
InChI Key: OKAUOXITMZTUOJ-UHFFFAOYSA-N
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Description

7-Aminonaphthalene-2-sulphonic acid is a synthetic organic compound that belongs to the class of naphthalene sulfonic acids . It is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties and biological activities.


Synthesis Analysis

The synthesis of 7-Aminonaphthalene-2-sulphonic acid involves several precursors including 2-Naphthalenesulphonic acid, 2-naphthylamine, Dahl’s Acid, 2-Naphthylamine, Naphthalen-2-amine, 6-aminonaphthalene, 2-Aminonaphthalene, naphthalene-2,7-diol, Sulfuric acid, and 2-naphthylamine .


Molecular Structure Analysis

The molecular formula of 7-Aminonaphthalene-2-sulphonic acid is C10H9NO3S . The molecular weight is 223.24800, and the density is 1.502g/cm3 . The exact mass is 223.03000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminonaphthalene-2-sulphonic acid include a molecular weight of 223.24800, a density of 1.502g/cm3, and a molecular formula of C10H9NO3S . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

  • A research study focused on the synthesis of new compounds, particularly dyes, utilizing derivatives of aminonaphthalene sulphonic acid. These synthesized compounds displayed varying degrees of water solubility and solvatochromic behavior, which could be useful in applications such as solvatochromic probes and color additives in food and drugs (Thomas & Adegoke, 2022).
  • Another study demonstrated the use of 7-aminonaphthalene-1,3-disulfonic acid-functionalized magnetic nanoparticles for catalyzing the synthesis of substituted pyrrolidinones, showcasing high catalytic activity and eco-friendly properties (Ghorbani‐Vaghei, Sarmast, & Mahmoodi, 2017).

Electrochemical Applications

  • 1-Aminonaphthalene-3,6-disulphonic acid (ANDS), a component in wastewater from dye production, was subject to electrochemical and photoelectrochemical treatment. The study showed that combining electrochemical and photochemical oxidation effectively reduced total organic carbon (TOC) and chemical oxygen demand (COD) in wastewater (Socha, Chrześcijańska, & Kuśmierek, 2005).

Environmental and Material Sciences

  • A study focused on the degradation of H-acid, a derivative of naphthalene sulphonate, using the Photo-Fenton-like process. This process was optimized for the effective degradation of H-acid in aqueous solutions, proving its efficiency in environmental applications (Arslan-Alaton, Ayten, & Olmez-Hanci, 2010).
  • The electrochemical synthesis and characterization of conducting polymers from amino-substituted naphthalene sulfonic acids were investigated, highlighting the potential of these polymers in various technological applications (Geto & Brett, 2016).

Safety And Hazards

The safety data sheet for a similar compound, 8-Aminonaphthalene-2-sulphonic acid, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-aminonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUOXITMZTUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964227
Record name 7-Aminonaphthalene-2-sulfonic acid
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminonaphthalene-2-sulphonic acid

CAS RN

494-44-0, 5412-82-8
Record name 2-Aminonaphthalene-7-sulfonic acid
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Record name Cassella's acid F
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Record name Sodium 2-naphthylamine-7-sulfonate
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Record name 7-Aminonaphthalene-2-sulfonic acid
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Record name 7-aminonaphthalene-2-sulphonic acid
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Record name 2-NAPHTHYLAMINE-7-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 7-Aminonaphthalene-2-sulphonic acid was converted into 7-amino-2-naphthonitrile by distillation with potassium cyanide. Diazotisation yielded 7-hydroxy-2-naphthonitrile, and this, on …
Number of citations: 13 pubs.rsc.org
C Eaborn, P Golborn, RE Spillett… - Journal of the Chemical …, 1968 - pubs.rsc.org
Rates of detritiation in trifluoroacetic acid have been measured for a series of X-1- and X-2-tritionaphthalenes. Rates at 70·0(in some cases, shown italicized, obtained by extrapolation …
Number of citations: 25 pubs.rsc.org

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